molecular formula C13H12FNO2 B7466162 N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide

N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide

Cat. No. B7466162
M. Wt: 233.24 g/mol
InChI Key: WBHZFUQNSLWTBD-UHFFFAOYSA-N
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Description

N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide, also known as FMF-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMF-2 is a furan derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide may also act as an antagonist of the TRPV1 receptor, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects
N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as to reduce the expression of COX-2 and iNOS, which are enzymes involved in inflammation. N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide has also been shown to reduce pain and fever in animal models.

Advantages and Limitations for Lab Experiments

N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide is also stable under a range of conditions, making it suitable for use in a variety of experiments. However, there are also limitations to the use of N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide. One area of interest is the potential use of N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide as a treatment for neuropathic pain. Further studies are needed to determine the optimal dosage and treatment regimen for N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide in this context. Another area of interest is the potential use of N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide in the treatment of inflammatory diseases such as rheumatoid arthritis. Future studies should focus on elucidating the mechanism of action of N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide and identifying potential targets for its therapeutic effects. Overall, N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide shows promise as a potential therapeutic agent for a range of conditions, and further research is needed to fully understand its potential.

Synthesis Methods

N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide can be synthesized using a variety of methods, including the reaction of 3-fluoro-4-methylbenzylamine with furan-2-carboxylic acid, or the reaction of 3-fluoro-4-methylbenzyl chloride with furan-2-carboxamide. The synthesis of N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide has been optimized to obtain high yields and purity.

Scientific Research Applications

N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide has also been shown to have potential as a treatment for neuropathic pain, as well as for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-9-4-5-10(7-11(9)14)8-15-13(16)12-3-2-6-17-12/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHZFUQNSLWTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide

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